5-(trimethylsilyl)pyridin-2-amine
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Overview
Description
5-(Trimethylsilyl)pyridin-2-amine is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trimethylsilyl)pyridin-2-amine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-aminopyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Nitroso or nitro pyridine derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-(Trimethylsilyl)pyridin-2-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Employed in the development of new catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 5-(trimethylsilyl)pyridin-2-amine depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and enhance the solubility of the compound in organic solvents. The amine group can act as a nucleophile, participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(Ethynyl)pyridin-2-amine: Similar structure but with an ethynyl group instead of a trimethylsilyl group.
2-Aminopyridine: Lacks the trimethylsilyl group, making it less hydrophobic and less sterically hindered.
5-(Cycloheximino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]pyridine-2-amine: Contains a thiadiazole ring, offering different reactivity and applications.
Uniqueness
5-(Trimethylsilyl)pyridin-2-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity, steric bulk, and the ability to stabilize reactive intermediates. These properties make it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
1282032-94-3 |
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Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
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